

Physical and chemical properties of 1,2-Cyclobutanedione

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Compound of Interest

Compound Name: 1,2-Cyclobutanedione

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An In-depth Technical Guide to 1,2-Cyclobutanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Cyclobutanedione, a strained cyclic α -diketone, presents a unique scaffold of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity. While the direct biological activity and signaling pathway involvement of the parent molecule remain an area for further investigation, this document consolidates the current knowledge to serve as a foundational resource for researchers.

Physical and Chemical Properties

1,2-Cyclobutanedione is a yellow solid that is prone to polymerization.^[1] Key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of 1,2-Cyclobutanedione

Property	Value	Reference
Molecular Formula	C ₄ H ₄ O ₂	[1][2]
Molecular Weight	84.074 g/mol	[1][3]
CAS Number	33689-28-0	[2][3]
Appearance	Yellow solid	[3]
Melting Point	65 °C	[3][4]
Boiling Point	Not available	
Density	Not available	
Solubility	Soluble in organic solvents like pentane and CCl ₄ . [4]	[4]
Enthalpy of Sublimation	54.8 kJ/mol at 315 K	[2]

Table 2: Spectroscopic Data for 1,2-Cyclobutanedione

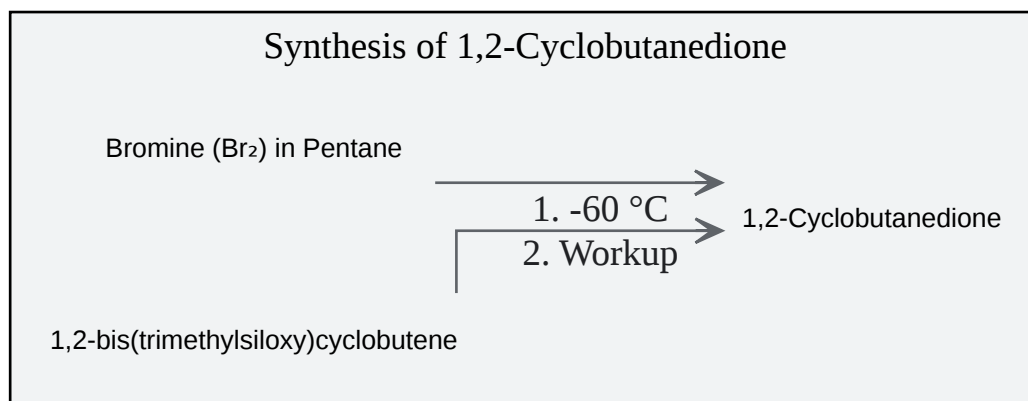
Spectroscopic Data	Value	Reference
¹ H NMR (CCl ₄)	δ 2.98 ppm (s)	[4]
¹³ C NMR	Not available	
Infrared (CCl ₄)	1778 cm ⁻¹ , 1810 cm ⁻¹	[4]
UV-Vis (hexane)	λ _{max} (ε): 407 (4), 423 (8), 436 (10.5), 453 (19), 463 (17), 489 (42), 500.5 (28) nm	[4]
Mass Spectrometry (EI)	Not available	

Experimental Protocols

Synthesis of 1,2-Cyclobutanedione

The synthesis of **1,2-cyclobutanedione** can be achieved through the desilylation of 1,2-bis(trimethylsiloxy)cyclobutene.[3] A detailed experimental protocol is provided below, adapted from Organic Syntheses.[4]

Reaction Scheme:



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Caption: Synthesis of **1,2-Cyclobutanedione**.

Materials:

- 1,2-bis(trimethylsiloxy)cyclobutene (172 g, 0.75 mol)
- Anhydrous pentane (750 mL)
- Bromine (120 g, 0.75 mol)
- Dry ice
- Methanol

Procedure:

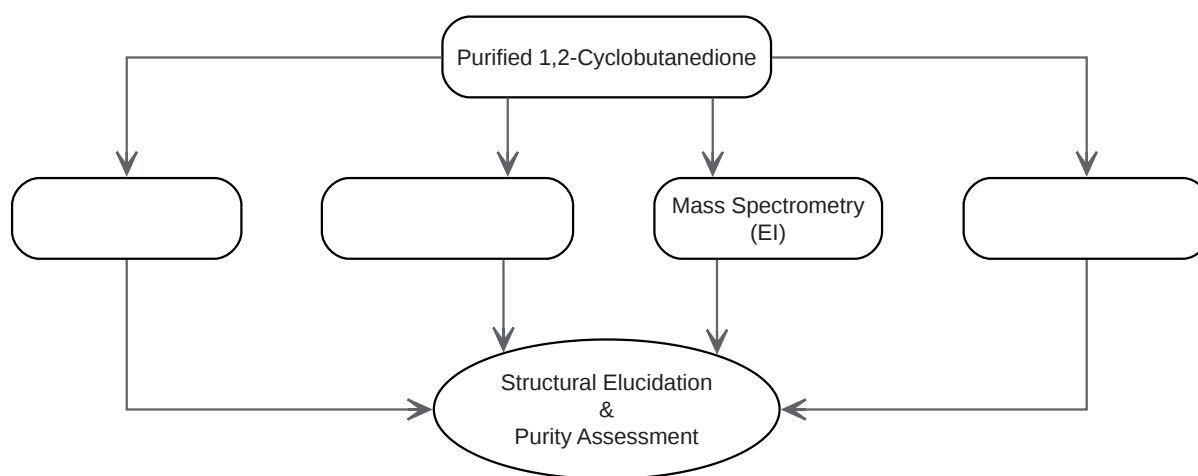
- A 1-L, three-necked, round-bottomed flask is equipped with a dropping funnel, nitrogen inlet, mechanical stirrer, and a low-temperature thermometer.
- The flask is charged with 1,2-bis(trimethylsiloxy)cyclobutene and 375 mL of anhydrous pentane.
- The solution is cooled to -60 °C using a dry ice-methanol bath under a nitrogen atmosphere.

- A solution of bromine in 375 mL of anhydrous pentane is added dropwise over 2 hours with stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.
- The solvent is removed under reduced pressure.
- The residue is cooled to -60 °C to crystallize the product.
- The yellow solid is collected by filtration, washed with cold anhydrous pentane (-60 °C), and dried to yield **1,2-cyclobutanedione** (42-46 g, 70-73%).^[4]

Caution: The reaction should be carried out in a dark hood to prevent the photoinduced polymerization of the dione.^[4] Moisture should be avoided to prevent ring contraction to 1-hydroxycyclopropanecarboxylic acid.^[4]

Spectroscopic Analysis Workflow

A general workflow for the spectroscopic characterization of synthesized **1,2-cyclobutanedione** is outlined below.



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Caption: Spectroscopic analysis workflow.

General Protocol for ^1H and ^{13}C NMR:

- Dissolve ~5-10 mg of **1,2-cyclobutanedione** in a suitable deuterated solvent (e.g., CCl_4 , CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer, using standard pulse programs. For ^{13}C NMR, a proton-decoupled experiment is typically performed.

General Protocol for Infrared (IR) Spectroscopy:

- Prepare a dilute solution of **1,2-cyclobutanedione** in a suitable solvent (e.g., CCl_4).
- Record the IR spectrum using a solution-cell FT-IR spectrometer.

General Protocol for Mass Spectrometry (MS):

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Acquire the mass spectrum using electron ionization (EI) at a standard energy of 70 eV.

Chemical Reactivity

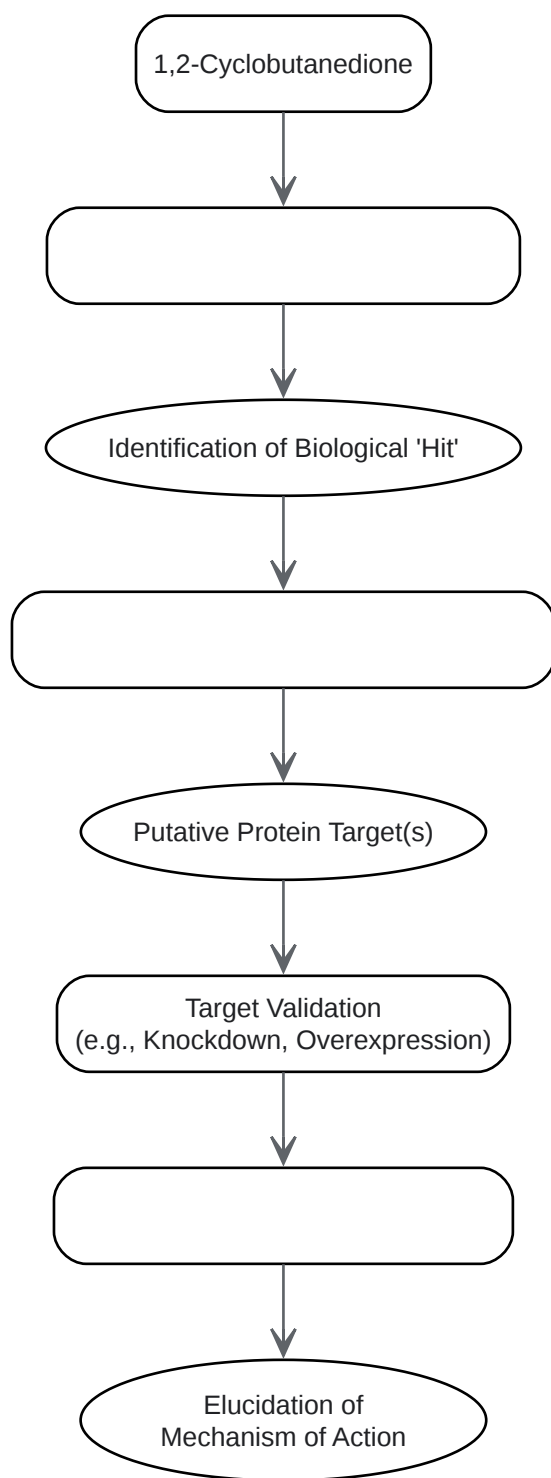
1,2-Cyclobutanedione exhibits reactivity characteristic of α -diones, influenced by the strain of the four-membered ring.

- Polymerization: The compound is known to be prone to polymerization, especially upon exposure to light.^{[1][4]}
- Ring Contraction: In the presence of moisture, it can undergo a benzilic acid-type rearrangement to form 1-hydroxycyclopropanecarboxylic acid.^[4]
- Enolization: Like other 1,2-diones, it can exist in equilibrium with its enol tautomer, although the diketo form is generally predominant.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the direct biological activities and signaling pathway involvement of **1,2-cyclobutanedione**. However, derivatives of related cyclic diones, such as cyclopentane-1,2-dione, have been investigated as potential bioisosteres for carboxylic acids and have shown activity as thromboxane A2 prostanoid (TP) receptor antagonists.^[5] This suggests that the 1,2-dione motif within a small ring system could be a valuable pharmacophore for interacting with biological targets.

Given the absence of direct evidence for a signaling pathway for the parent **1,2-cyclobutanedione**, a hypothetical workflow for investigating its potential biological mechanism of action is presented below.



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Caption: Biological mechanism of action workflow.

Conclusion

1,2-Cyclobutanedione is a strained cyclic diketone with interesting chemical properties and synthetic utility. While its physical properties and a reliable synthetic route are well-documented, a comprehensive characterization of its spectroscopic data, particularly ^{13}C NMR and mass spectrometry, is not readily available in the public literature. Furthermore, its direct biological activities and interactions with cellular signaling pathways remain to be elucidated. The information and protocols provided in this guide serve as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this intriguing molecule. Further investigation into its biological effects is warranted to uncover its potential as a lead compound in drug discovery.

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- To cite this document: BenchChem. [Physical and chemical properties of 1,2-Cyclobutanedione]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595057#physical-and-chemical-properties-of-1-2-cyclobutanedione]

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